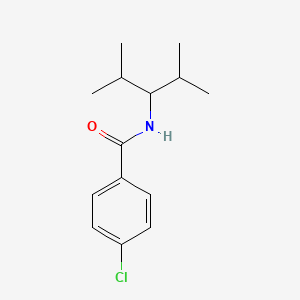![molecular formula C19H20N2O3 B5850524 2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5850524.png)
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that has gained attention in scientific research due to its potential in various fields. This compound is also known as MMMPB or MMBC, and it belongs to the class of benzamide derivatives.
Wirkmechanismus
The mechanism of action of MMMPB is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, MMMPB has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition leads to the inhibition of angiogenesis and the induction of apoptosis. In neurodegenerative diseases, MMMPB has been found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition.
Biochemical and physiological effects:
MMMPB has been found to have various biochemical and physiological effects. In cancer cells, MMMPB has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In neurodegenerative diseases, MMMPB has been found to improve cognitive function, reduce oxidative stress, and inhibit AChE activity. MMMPB has also been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
MMMPB has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to be stable under various conditions. However, MMMPB has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in some assays. It also has a relatively short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for MMMPB research. In cancer research, MMMPB could be studied further to determine its effectiveness in combination with other anticancer drugs. In neuroscience, MMMPB could be studied further to determine its potential as a treatment for other neurodegenerative diseases. In drug discovery, MMMPB could be used as a lead compound to develop new drugs with improved pharmacological properties. Additionally, further studies could be conducted to determine the safety and toxicity of MMMPB in humans.
Conclusion:
2-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound with potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. MMMPB has shown promise as an anticancer agent, neuroprotective agent, and lead compound for drug discovery. Further studies are needed to determine its full potential and safety in humans.
Synthesemethoden
The synthesis of MMMPB involves the reaction between 4-morpholinyl isocyanate and 2-amino-5-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields MMMPB as a white crystalline solid with a melting point of 215-217°C.
Wissenschaftliche Forschungsanwendungen
MMMPB has been studied for its potential in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, MMMPB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, MMMPB has been studied for its potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, MMMPB has been used as a lead compound to develop new drugs with improved pharmacological properties.
Eigenschaften
IUPAC Name |
2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-14-6-2-3-7-15(14)18(22)20-17-9-5-4-8-16(17)19(23)21-10-12-24-13-11-21/h2-9H,10-13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSOSALBQUNKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4,5-trichloro-6-{2-[1-(4-chlorophenyl)ethylidene]hydrazino}nicotinonitrile](/img/structure/B5850444.png)
![6-amino-1,3-dimethyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850448.png)
![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5850463.png)
![4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)
![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
![1,3-dimethyl-6-[(4-methylphenyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5850474.png)
![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)



![N-(4-tert-butylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5850516.png)


